N-Hydroxy-2-methoxy-6-methylnicotinimidamide
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Overview
Description
N-Hydroxy-2-methoxy-6-methylnicotinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a nicotinimidamide core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methoxy-6-methylnicotinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid derivatives, which are readily available.
Methoxylation: The methoxy group is introduced via methylation reactions, typically using methanol in the presence of a catalyst.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the intermediate with ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathways.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methoxy-6-methylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Hydroxy-2-methoxy-6-methylnicotinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which N-Hydroxy-2-methoxy-6-methylnicotinimidamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-methoxy-6-methylnicotinamide
- N-Hydroxy-2-methoxy-6-methylpyridinecarboxamide
- N-Hydroxy-2-methoxy-6-methylisonicotinamide
Uniqueness
N-Hydroxy-2-methoxy-6-methylnicotinimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
85606-02-6 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-4-6(7(9)11-12)8(10-5)13-2/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
QMHWFQOUBYQBLK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1)/C(=N/O)/N)OC |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=NO)N)OC |
Origin of Product |
United States |
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